molecular formula C8H8FIO B12859742 3-Fluoro-5-iodo-4-methylbenzyl alcohol

3-Fluoro-5-iodo-4-methylbenzyl alcohol

Cat. No.: B12859742
M. Wt: 266.05 g/mol
InChI Key: ZGTMIAJHYSZPTM-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodo-4-methylbenzyl alcohol (hypothetical structure inferred from analogs) is a halogenated benzyl alcohol derivative featuring fluorine (3-position), iodine (5-position), and a methyl group (4-position) on the aromatic ring. Benzyl alcohols with halogen and alkyl substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

(3-fluoro-5-iodo-4-methylphenyl)methanol

InChI

InChI=1S/C8H8FIO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3

InChI Key

ZGTMIAJHYSZPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-iodo-4-methylbenzyl alcohol typically involves the following steps:

    Halogenation: The introduction of fluorine and iodine atoms into the benzyl alcohol structure. This can be achieved through electrophilic aromatic substitution reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.

    Methylation: The addition of a methyl group to the benzyl alcohol. This can be done using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 3-Fluoro-5-iodo-4-methylbenzyl alcohol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-iodo-4-methylbenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and sodium thiolate (NaSR).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaN3 in DMF, NaSR in ethanol.

Major Products Formed

Scientific Research Applications

3-Fluoro-5-iodo-4-methylbenzyl alcohol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated and iodinated compounds for various applications.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-iodo-4-methylbenzyl alcohol depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of fluorine and iodine atoms can influence the reactivity and selectivity of the compound in various transformations. The molecular targets and pathways involved in its biological applications are still under investigation .

Comparison with Similar Compounds

Research Implications

  • Pharmaceuticals: Iodine and CF₃-substituted benzyl alcohols are pivotal in radiopharmaceuticals and kinase inhibitors .
  • Material Science: Methyl and fluorine substituents improve thermal stability in polymer precursors .

Biological Activity

3-Fluoro-5-iodo-4-methylbenzyl alcohol is an organofluorine compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

3-Fluoro-5-iodo-4-methylbenzyl alcohol has the molecular formula C₈H₈FIO and a molecular weight of approximately 266.05 g/mol. The compound features a benzyl alcohol structure, characterized by the presence of both fluorine and iodine substituents along with a methyl group. This unique combination influences its reactivity and potential applications significantly.

Biological Activity

Research indicates that 3-Fluoro-5-iodo-4-methylbenzyl alcohol may serve as a valuable compound in various biological contexts:

Comparative Analysis with Related Compounds

The biological activity of 3-Fluoro-5-iodo-4-methylbenzyl alcohol can be better understood by comparing it with structurally similar compounds:

Compound NameKey DifferencesPotential Applications
3-Fluoro-4-methylbenzyl alcoholLacks iodine; affects reactivityLess effective as a radiolabeled compound
5-Iodo-4-methylbenzyl alcoholLacks fluorine; alters electronic propertiesPotential enzyme inhibitor
3-Fluoro-5-iodobenzyl alcoholLacks methyl group; changes steric propertiesMay exhibit different pharmacokinetics

The incorporation of both fluorine and iodine in 3-Fluoro-5-iodo-4-methylbenzyl alcohol enhances its potential applications in medicinal chemistry compared to its analogs.

Case Studies and Research Findings

  • Antagonistic Properties : In studies involving fluorinated compounds, the introduction of a fluorine atom has been shown to enhance the antagonistic properties against certain receptors. For instance, compounds with similar substitutions have been reported to exhibit improved binding affinities and antagonistic activities against capsaicin receptors (VR1), indicating that 3-Fluoro-5-iodo-4-methylbenzyl alcohol may possess similar properties .
  • Antimicrobial Activity : Although direct studies on the antimicrobial activity of 3-Fluoro-5-iodo-4-methylbenzyl alcohol are sparse, related compounds have shown promising results against various bacterial strains. The structural characteristics that facilitate such activities are likely present in this compound as well .

Synthesis Methods

The synthesis of 3-Fluoro-5-iodo-4-methylbenzyl alcohol typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available starting materials that contain the necessary functional groups.
  • Reagents : Fluorination and iodination reactions are performed using specific reagents that introduce the halogen substituents at the desired positions on the benzene ring.
  • Purification : The final product is purified through standard techniques such as column chromatography to ensure high purity for biological testing.

These methods can be adapted for industrial production by employing continuous flow reactors to enhance efficiency and yield.

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